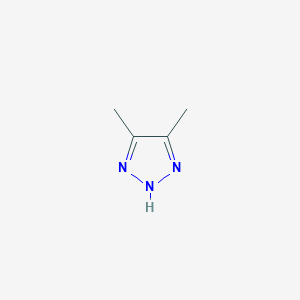

4,5-Dimethyl-2H-1,2,3-triazole

CAS No.: 42964-73-8

Cat. No.: VC18639243

Molecular Formula: C4H7N3

Molecular Weight: 97.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42964-73-8 |

|---|---|

| Molecular Formula | C4H7N3 |

| Molecular Weight | 97.12 g/mol |

| IUPAC Name | 4,5-dimethyl-2H-triazole |

| Standard InChI | InChI=1S/C4H7N3/c1-3-4(2)6-7-5-3/h1-2H3,(H,5,6,7) |

| Standard InChI Key | VALUMXGSLBMNES-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NNN=C1C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a 1,2,3-triazole ring, a planar aromatic system with three nitrogen atoms. Methyl groups at positions 4 and 5 introduce steric and electronic modifications that influence reactivity and interactions. The 2H tautomer is stabilized in solution, as evidenced by nuclear magnetic resonance (NMR) and X-ray crystallography data . Key structural descriptors include:

-

IUPAC Name: 4,5-Dimethyl-2H-1,2,3-triazole

-

SMILES: CC1=NNN=C1C

Physicochemical Characteristics

The compound exhibits moderate lipophilicity () and high aqueous solubility due to hydrogen-bonding capacity (1 donor, 2 acceptors) . Its exact mass is 97.06400 Da, and it lacks rotatable bonds, contributing to conformational rigidity . Thermal stability data remain limited, but analogous triazoles typically decompose above 200°C .

Table 1: Physicochemical Properties of 4,5-Dimethyl-2H-1,2,3-Triazole

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 97.12 g/mol | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| XLogP3 | 0.4 | |

| Topological Polar Surface | 41.6 Ų |

Synthesis and Reactivity

Classical Methods

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a cornerstone for triazole synthesis. For 4,5-disubstituted derivatives, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselectivity. A modified approach involves alkylation of pre-formed triazoles:

-

Step 1: 4,5-Dibromo-1H-1,2,3-triazole is treated with iodomethane in dimethylformamide (DMF) with potassium carbonate as a base .

-

Step 2: Regioselective methylation at N-2 yields 4,5-dimethyl-2H-1,2,3-triazole with 61.2% efficiency .

Computational Insights

Density functional theory (DFT) studies predict preferential alkylation at N-2 due to lower energy barriers for 2H-tautomers . Solvent effects (e.g., DMSO) stabilize intermediates, enhancing yield .

Biological Activities and Mechanisms

Immunomodulatory Effects

Inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion, has been reported. Derivatives like 3i and 4k showed IC values of 92–94 nM in enzymatic assays and restored T-cell proliferation in vitro .

Antimicrobial Activity

While direct data on 4,5-dimethyl-2H-1,2,3-triazole are sparse, structurally similar 1,2,3-triazoles inhibit bacterial efflux pumps and fungal lanosterol demethylase .

Applications in Drug Development

Tubulin-Targeting Agents

The compound’s rigidity and hydrogen-bonding capacity make it a scaffold for antimitotic drugs. Analogues with piperazine substitutions show enhanced solubility and brain penetration .

IDO1 Inhibitors

4,5-Disubstituted triazoles are being optimized for oral bioavailability in immunotherapies. In vivo studies in Swiss albino mice demonstrated 79–96% tumor growth inhibition .

Future Directions

-

Structure-Activity Relationships: Systematic modifications at N-2 and C-5 could enhance potency against drug-resistant cancers.

-

Combination Therapies: Pairing with checkpoint inhibitors (e.g., anti-PD-1) may synergize immunotherapeutic effects .

-

Green Synthesis: Developing solvent-free cycloadditions using biodegradable catalysts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume